molecular formula C15H13NO4 B7959712 Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate

Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate

Cat. No.: B7959712
M. Wt: 271.27 g/mol
InChI Key: FISDNXDRAIQEFJ-UHFFFAOYSA-N
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Description

Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group and a phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate typically involves the reaction of 3-cyanopyridine with a suitable esterification reagent. One common method is the reaction of 3-cyanopyridine with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-2-carboxylate: Similar structure but with the carboxylate group at a different position.

    Ethyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 5-(3-methoxycarbonylphenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-14(17)11-5-3-4-10(6-11)12-7-13(9-16-8-12)15(18)20-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISDNXDRAIQEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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